molecular formula C23H16F3N3O2 B2397418 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 932451-92-8

2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2397418
CAS RN: 932451-92-8
M. Wt: 423.395
InChI Key: UMLZNGPRVMWZGG-UHFFFAOYSA-N
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Description

2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as TQ-A, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the quinazoline family, which is known for its diverse biological activities.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Analgesic and Anti-inflammatory Activities : A variety of novel quinazolinyl acetamides, including compounds structurally related to the chemical , have been synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. These compounds, derived from anthranilic acid, showed promising analgesic and anti-inflammatory properties, with some being moderately more potent than standard drugs like diclofenac sodium, while exhibiting mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial Applications

  • Antimicrobial Activities : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their derivatives were synthesized and assessed for their antimicrobial activities. These compounds, upon evaluation, showed significant antibacterial activity, highlighting their potential in addressing microbial resistance (Patel & Shaikh, 2011).

Antitumor Applications

  • Antitumor Activities : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and their in vitro antitumor activity assessed. Certain derivatives demonstrated broad spectrum antitumor activity, with potency 1.5–3.0-fold higher than the positive control 5-FU, particularly against CNS, renal, and breast cancer cell lines (Al-Suwaidan et al., 2016).

Molecular Docking and Structural Studies

  • Molecular Docking and Spectroscopic Studies : The structural and vibrational properties of quinazolinone derivatives were extensively studied, with molecular docking revealing potential inhibitory activity against key biological targets, such as the BRCA2 complex. These studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (El-Azab et al., 2016).

properties

IUPAC Name

2-(2-oxo-4-phenylquinazolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)16-9-6-10-17(13-16)27-20(30)14-29-19-12-5-4-11-18(19)21(28-22(29)31)15-7-2-1-3-8-15/h1-13H,14H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLZNGPRVMWZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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